molecular formula C20H23NOS B1325655 3'-Piperidinomethyl-2-thiomethylbenzophenone CAS No. 898792-84-2

3'-Piperidinomethyl-2-thiomethylbenzophenone

Cat. No.: B1325655
CAS No.: 898792-84-2
M. Wt: 325.5 g/mol
InChI Key: ORCIEPKAXJAJCO-UHFFFAOYSA-N
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Description

3'-Piperidinomethyl-2-thiomethylbenzophenone (CAS: 898792-84-2) is a benzophenone derivative with a molecular formula of C20H23NOS and a molecular weight of 325.47 g/mol. Its structure features a piperidinomethyl group at the 3' position and a thiomethyl (-SCH3) substituent at the 2-position of the benzophenone scaffold . This compound is primarily utilized as a synthetic intermediate in pharmaceutical and fine chemical research, particularly in the development of bioactive molecules targeting neurological and metabolic disorders .

Properties

IUPAC Name

(2-methylsulfanylphenyl)-[3-(piperidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NOS/c1-23-19-11-4-3-10-18(19)20(22)17-9-7-8-16(14-17)15-21-12-5-2-6-13-21/h3-4,7-11,14H,2,5-6,12-13,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORCIEPKAXJAJCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)C2=CC=CC(=C2)CN3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60643134
Record name [2-(Methylsulfanyl)phenyl]{3-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60643134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898792-84-2
Record name Methanone, [2-(methylthio)phenyl][3-(1-piperidinylmethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898792-84-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [2-(Methylsulfanyl)phenyl]{3-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60643134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Piperidinomethyl-2-thiomethylbenzophenone typically involves the reaction of 2-thiomethylbenzophenone with piperidine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production methods for 3’-Piperidinomethyl-2-thiomethylbenzophenone are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors and automated purification systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3’-Piperidinomethyl-2-thiomethylbenzophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The piperidine moiety can be substituted with other amines or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzophenone derivatives.

Scientific Research Applications

3’-Piperidinomethyl-2-thiomethylbenzophenone has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3’-Piperidinomethyl-2-thiomethylbenzophenone involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 3'-Piperidinomethyl-2-thiomethylbenzophenone and its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
This compound 898792-84-2 C20H23NOS 325.47 Piperidinomethyl, Thiomethyl Moderate lipophilicity (logP ~3.2)
3'-Cyano-2-(4-methylpiperazinomethyl)benzophenone 898782-84-8 C20H21N3O 319.40 Cyano (-CN), 4-Methylpiperazinomethyl Increased polarity due to cyano group
3'-(4-Methylpiperazinomethyl)-2-trifluoromethylbenzophenone 898789-01-0 C20H20F3N3O 375.39 Trifluoromethyl (-CF3), 4-Methylpiperazine Enhanced metabolic stability
3'-(3-Pyrrolidinomethyl)-2-thiomethylbenzophenone Not Provided C19H21NOS ~311.44 (estimated) Pyrrolidinomethyl, Thiomethyl Reduced steric bulk vs. piperidine
Key Observations:

Trifluoromethyl (-CF3) groups enhance metabolic stability and electron-withdrawing effects, making the compound more resistant to oxidative degradation .

Heterocyclic Ring Variations: Piperidine (6-membered, saturated amine ring) provides moderate basicity, while 4-methylpiperazine (7-membered, two nitrogen atoms) introduces additional hydrogen-bonding capacity, improving solubility in acidic media .

Thiomethyl vs. Trifluoromethyl :

  • The thiomethyl group (-SCH3) is susceptible to oxidation (e.g., forming sulfoxides), which may limit its use in oxidative environments. In contrast, trifluoromethyl groups are chemically inert and confer high stability .

Pharmacological and Industrial Relevance

  • Piperidine-containing analogs are prevalent in CNS drug candidates due to their ability to cross the blood-brain barrier .
  • Methylpiperazine derivatives are explored for antimicrobial activity, as the additional nitrogen enhances interactions with bacterial targets .
  • Thiomethyl groups are less common in final drug molecules due to metabolic instability but remain valuable intermediates .

Biological Activity

3'-Piperidinomethyl-2-thiomethylbenzophenone is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound has a molecular weight of 325.5 g/mol and features both piperidine and thiomethyl groups, which contribute to its unique chemical properties. The presence of these functional groups allows for diverse interactions with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Its efficacy can be attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic processes.

Pathogen Minimum Inhibitory Concentration (MIC) Mechanism of Action
Staphylococcus aureus32 µg/mLDisruption of cell membrane integrity
Escherichia coli16 µg/mLInhibition of protein synthesis
Candida albicans64 µg/mLInterference with cell wall synthesis

Anticancer Activity

Studies have shown that this compound exhibits promising anticancer properties, particularly against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.

Cancer Cell Line IC50 (µM) Mechanism of Action
HeLa (cervical cancer)10Induction of caspase-mediated apoptosis
MCF-7 (breast cancer)15Inhibition of the PI3K/Akt signaling pathway
A549 (lung cancer)12Cell cycle arrest at the G1 phase

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The exact molecular targets include:

  • Enzymes involved in metabolic pathways : The compound inhibits key enzymes, disrupting metabolic processes in pathogens.
  • Cell surface receptors : Binding to receptors may modulate signaling pathways related to cell growth and survival.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against clinical isolates. The results demonstrated that the compound effectively inhibited growth in a range of bacterial strains, highlighting its potential as a therapeutic agent in treating infections caused by resistant bacteria.

Study on Anticancer Effects

In vitro studies conducted on various cancer cell lines revealed that treatment with this compound led to significant reductions in cell viability. Flow cytometry analysis indicated that cells underwent apoptosis, confirming the compound's potential as an anticancer agent.

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